2,6-Difluoro-3-ethoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-ethoxyphenylboronic acid (2,6-DFEPA) is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis and as a catalyst in biocatalysis. Furthermore, it has been used as a ligand for enzyme-catalyzed reactions and as a chiral selector in chromatography.
Scientific Research Applications
Porous, Crystalline, Covalent Organic Frameworks
Covalent organic frameworks (COFs) synthesized using boronic acids, including phenylboronic derivatives, exhibit remarkable properties such as high thermal stability, permanent porosity, and high surface areas. These materials are potentially useful for gas storage, separation processes, and catalysis due to their rigid porous architectures (Côté et al., 2005).
Reactivity with Alkynes
Research on the reactivity of boronic acids with alkynes has led to the synthesis of novel borane and borepin compounds. These studies are crucial for understanding the chemistry of boronic acids and developing new synthetic pathways in organic chemistry (Fan et al., 2010).
Synthesis of Acyclic Nucleotide Analogues
Boronic acids have been employed in cross-coupling reactions to synthesize acyclic nucleotide analogues, showcasing their utility in the development of antiviral and cytostatic agents. This highlights the role of boronic acids in medicinal chemistry and drug development (Česnek et al., 2000).
Crystal Engineering
The study of ortho-alkoxyphenylboronic acids, including their ability to form monomeric structures, contributes to crystal engineering and the design of new materials. Such insights are vital for developing advanced materials with specific properties (Cyrański et al., 2012).
Catalysis
Boronic acids are utilized as catalysts in various chemical reactions, including the dehydrative condensation between carboxylic acids and amines. This application demonstrates the versatility of boronic acids in facilitating organic transformations (Wang et al., 2018).
Membrane Science
In membrane science, boronic acids contribute to the development of novel nanofiltration membranes for dye treatment, showcasing their role in environmental science and water purification (Liu et al., 2012).
properties
IUPAC Name |
(3-ethoxy-2,6-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCPAOSJJNRPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584629 | |
Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-ethoxyphenylboronic acid | |
CAS RN |
849062-00-6 | |
Record name | B-(3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethoxy-2,6-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-ethoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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